molecular formula C21H32O2 B593358 3-Ethoxyandrosta-3,5-dien-17beta-ol CAS No. 26614-48-2

3-Ethoxyandrosta-3,5-dien-17beta-ol

Cat. No.: B593358
CAS No.: 26614-48-2
M. Wt: 316.485
InChI Key: BYYWLMCUWKIZIB-PXQJOHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxyandrosta-3,5-dien-17beta-ol involves multiple steps. One common method includes the reduction of an etherification product using potassium borohydride in methanol at 20-25°C . The reaction is typically carried out in a three-neck bottle, where the etherification product is dissolved in methanol, and potassium borohydride is added slowly. The reaction mixture is stirred for 2-3 hours, and the end point is detected using thin-layer chromatography (TLC). After the reaction, the mixture is neutralized with hydrochloric acid, and the solvent is removed under reduced pressure. The product is then crystallized and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and purification steps, with additional measures to ensure consistency and quality control .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyandrosta-3,5-dien-17beta-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted steroids with different functional groups .

Mechanism of Action

The mechanism of action of 3-Ethoxyandrosta-3,5-dien-17beta-ol involves its interaction with specific molecular targets and pathways. It inhibits cytochrome P45017alpha, disrupting steroid biosynthesis pathways. This inhibition affects the production of androgens and other steroids, leading to various biological effects.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-19,22H,4,6-12H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYWLMCUWKIZIB-PXQJOHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC1)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.